Latanoprostacid
Description
Contextualization of Latanoprostacid within Eicosanoid Signaling
Eicosanoids represent a diverse class of lipid mediators derived from polyunsaturated fatty acids, primarily arachidonic acid. This family includes prostaglandins (B1171923) (PGs), thromboxanes, leukotrienes, and lipoxins, each playing critical roles in inflammation, immune responses, and cellular signaling portlandpress.comsemanticscholar.orgnih.govmdpi.comnih.gov. This compound is structurally an analog of prostaglandin (B15479496) F2α (PGF2α), a prominent member of the prostaglandin family portlandpress.commedchemexpress.comarvojournals.orgabmole.commolnova.comchemsrc.comfda.gov.phresearchgate.netnih.govnih.govwikipedia.orgresearchgate.net. Its primary mechanism of action involves the specific activation of the prostanoid FP receptor, a G protein-coupled receptor that mediates a wide range of cellular responses nih.govmedchemexpress.comarvojournals.orgabmole.commolnova.comchemsrc.comfda.gov.phresearchgate.netmedkoo.com. The selective interaction of this compound with this receptor makes it an indispensable tool for researchers investigating the downstream effects of FP receptor activation and the broader landscape of eicosanoid signaling pathways.
Historical Trajectory of Prostanoid Analogues in Biological Inquiry
The study of prostaglandins began with their isolation in 1935 entokey.com. By the 1960s and 1970s, prostaglandins were recognized for their ubiquity and involvement in various biological processes, including inflammatory responses entokey.com. Initially, it was believed that prostaglandins increased intraocular pressure (IOP). However, a pivotal study in 1977 demonstrated that PGF2α actually lowered IOP, a finding attributed to increased aqueous humor outflow wikipedia.org. This discovery spurred the development of more stable and effective prostaglandin analogues. Prodrugs of PGF2α, such as latanoprost (B1674536) (an isopropyl ester of latanoprost acid), were subsequently developed and approved, revolutionizing the treatment of glaucoma fda.gov.phnih.govwikipedia.org. Latanoprost was approved by the FDA in 1996, followed by bimatoprost (B1667075) and travoprost (B1681362) in 2001, and tafluprost (B1681877) in 2012 wikipedia.org. These analogues, often featuring structural modifications like phenyl rings or ester groups, were designed to enhance receptor selectivity, improve stability, and optimize ocular penetration, marking a significant advancement in therapeutic ophthalmology and prostanoid research entokey.com.
This compound as a Paradigmatic Chemical Probe in Lipid Mediator Research
This compound serves as a quintessential chemical probe in the study of lipid mediators due to its well-defined mechanism of action and specific affinity for the FP receptor. Its application allows researchers to elucidate the intricate roles of FP receptor signaling in diverse cellular contexts beyond ocular physiology. For instance, studies have utilized this compound to investigate its effects on osteoclastogenesis, revealing its capacity to inhibit RANKL-induced differentiation and function by modulating key signaling pathways such as ERK, AKT, JNK, and p38, ultimately affecting the c-fos/NFATc1 pathway medchemexpress.comabmole.commolnova.comchemsrc.comtargetmol.com. Furthermore, its ability to inhibit adipogenesis in cell culture models highlights its utility in exploring the broader metabolic functions of prostanoids arvojournals.org. Research has also explored its impact on extracellular matrix remodeling in ocular tissues and its potential neuroprotective effects in retinal ganglion cells, underscoring its versatility as a research tool in understanding complex biological mechanisms nih.govresearchgate.netresearchgate.netarvojournals.org.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H34O5 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
(E)-7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)/b6-1+ |
InChI Key |
HNPFPERDNWXAGS-LZCJLJQNSA-N |
Isomeric SMILES |
C1C(C(C(C1O)C/C=C/CCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O |
Canonical SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O |
Origin of Product |
United States |
Research Findings and Data Tables
Signaling Pathway Modulation
This compound's influence on cellular signaling pathways is a key area of research, particularly in contexts like osteoclast differentiation and adipogenesis.
Table 1: Signaling Pathway Modulation by Latanoprost (B1674536) Acid
| Pathway Component | Effect of Latanoprost Acid | Concentration/Conditions | Reference(s) |
| RANKL-induced osteoclastogenesis | Inhibition | Not specified | medchemexpress.comabmole.commolnova.comchemsrc.comtargetmol.com |
| ERK | Inhibition | 10 μM with 50 ng/ml RANKL | medchemexpress.commolnova.comchemsrc.com |
| AKT | Inhibition | 10 μM with 50 ng/ml RANKL | medchemexpress.commolnova.comchemsrc.com |
| JNK | Inhibition | 10 μM with 50 ng/ml RANKL | medchemexpress.commolnova.comchemsrc.com |
| p38 | Inhibition | 10 μM with 50 ng/ml RANKL | medchemexpress.commolnova.comchemsrc.com |
| c-fos (protein expression) | Reduced | 10-20 μM, 24 hours | medchemexpress.commolnova.comchemsrc.com |
| NFATc1 (protein expression) | Reduced | 10-20 μM, 24 hours | medchemexpress.commolnova.comchemsrc.com |
| Adipogenesis | Inhibition | Various concentrations | arvojournals.org |
| Mature osteoclast formation | Inhibition | 10 μM, 20 μM | molnova.com |
| LPS-induced bone destruction | Prevention | 20 mg/kg (intraperitoneal) | medchemexpress.commolnova.comtargetmol.com |
| Fibronectin expression (TM1 cells) | Increased | 10 μM | arvojournals.org |
Receptor Affinity and Activity
The specific binding and activation of receptors are central to this compound's biological effects. Comparative data highlight its potency and selectivity.
Table 2: Latanoprost Acid Receptor Affinity and Activity
| Compound | Receptor | Affinity/Activity Metric | Value | Reference(s) |
| Latanoprost acid | FP | EC50 (human) | 3.6 nM | medkoo.com |
| PGF2α | FP | Potency (relative) | ~0.5x | medkoo.com |
| Tafluprost (B1681877) acid | FP | Ki (human) | 0.4 nM | abmole.com |
| Tafluprost acid | FP | EC50 (human) | 0.53 nM | abmole.com |
| Tafluprost acid | EP3 | IC50 (human) | 67 nM | abmole.com |
| Latanoprost acid | EP3 | Altered expression | Decreased | arvojournals.org |
In Vitro and In Vivo Cellular Effects
Studies have demonstrated the effects of this compound in both controlled laboratory settings and in living organisms, providing insights into its functional impact.
Table 3: Cellular Effects of Latanoprost Acid
| Study Model | Treatment | Observed Effect | Reference(s) |
| Bone marrow-derived macrophages (BMMs) | 10-20 μM, 24 hours | Reduced protein expressions of c-fos and NFATc1 | medchemexpress.commolnova.comchemsrc.com |
| BMMs | 10 μM + 50 ng/ml RANKL | Significantly inhibits ERK, p38, AKT, and JNK | medchemexpress.commolnova.comchemsrc.com |
| BMMs | 10 μM or 20 μM | Significantly inhibits mature osteoclast formation | molnova.com |
| 3T3-L1 cells | 1-1000 nM, days 0, 2, or 7 | Significantly inhibited adipogenesis (when added on day 0 or 2) | arvojournals.org |
| Primary cultured mouse adipocytes | 10 nM or 100 nM | LAT-A, TAF-A, BIM-A, PGF2α significantly inhibited adipogenesis (day 0 or 2) | arvojournals.org |
| Primary cultured mouse adipocytes | 100 nM | TRA-A inhibited adipogenesis | arvojournals.org |
| C57BL/6J mice (8-week-old) | 20 mg/kg (i.p., once daily for 7 days) | Notably prevented LPS-induced bone destruction | medchemexpress.commolnova.comtargetmol.com |
| Axotomized RGCs | Topical application of LA | Facilitates expression and shedding of klotho | nih.gov |
Compound Name List
Chemical Modifications Influencing FP Receptor Binding and Efficacy
The development of latanoprost acid from the endogenous PGF2α involved key chemical modifications that significantly enhanced its therapeutic profile. These modifications primarily focused on the ω-chain and the core prostaglandin structure to improve selectivity for the FP receptor and reduce side effects associated with activity at other prostanoid receptors like EP1 and TP. arvojournals.org
One of the most critical modifications was the introduction of a phenyl group at the end of the ω-chain, creating 17-phenyl-18,19,20-trinor PGF2α. This alteration was found to substantially increase the compound's potency and selectivity for the FP receptor. arvojournals.org Further refinement led to the saturation of the C13-C14 double bond, which not only improved the receptor selectivity profile but also enhanced the chemical stability of the molecule. arvojournals.org This 13,14-dihydro analogue, latanoprost acid, demonstrated a more favorable therapeutic index by minimizing activity at EP and TP receptors compared to its unsaturated precursor. arvojournals.org
SAR studies have also explored the impact of substituents on the phenyl ring. The position of these substituents is crucial, with the ortho and meta positions being more tolerant to modifications than the para position, where steric hindrance can negatively affect receptor binding. arvojournals.org For instance, introducing a methyl group at the ortho or meta position can yield compounds with higher biological activity than substitution at the para position. arvojournals.org Conversely, an electron-attracting group like a trifluoromethyl group in the ortho position diminishes activity, suggesting that electronic factors also play a role in the ligand-receptor interaction. arvojournals.org
The α-chain, specifically the C1-carboxylic acid, is essential for binding to the FP receptor. Esterification of this carboxylic acid, as seen in the prodrug latanoprost (the isopropyl ester of latanoprost acid), renders the molecule more lipophilic, facilitating its penetration through the cornea. Once in the eye, esterases hydrolyze the ester to release the active latanoprost acid.
The following interactive table summarizes the efficacy (EC50 values) of latanoprost acid and related prostaglandin analogues at the cloned human ciliary body FP receptor, as determined by phosphoinositide turnover assays. nih.gov Lower EC50 values indicate higher potency.
Stereochemical Determinants of Latanoprost Acid Biological Activity
The biological activity of latanoprost acid is highly dependent on its stereochemistry. The specific three-dimensional arrangement of its atoms is crucial for a precise fit into the binding pocket of the FP receptor. The natural configuration of prostaglandins (B1171923), from which latanoprost acid is derived, sets a strict template for potent agonist activity.
The stereochemistry of the substituents on the cyclopentane (B165970) ring is paramount. Latanoprost acid retains the natural PGF2α configuration of the hydroxyl groups at C9 and C11, which are in a cis relationship to each other. Inversion of the configuration at either C9 or C11 has been shown to alter the potency and receptor profile of PGF2α analogues.
Of particular importance is the stereocenter at C15 in the ω-chain. The hydroxyl group at this position must be in the (R) configuration (also referred to as 15α) for optimal activity. The 15(S) epimer (or 15β) is significantly less potent. arvojournals.org This stereoselective requirement highlights a critical interaction point within the FP receptor binding site.
Recent cryo-electron microscopy (cryo-EM) structures of the FP receptor in complex with latanoprost acid have provided a detailed view of the binding pocket. researchgate.net These structures reveal that the selectivity of latanoprost acid for the FP receptor over the closely related EP3 receptor is partly due to a key difference in an amino acid residue within the ω-chain binding sub-pocket. The FP receptor has a phenylalanine at position 6.51, which forms a favorable interaction with the phenyl ring of latanoprost acid, whereas the EP3 receptor has a leucine (B10760876) at this position. researchgate.net This structural insight underscores the importance of the ω-chain's phenyl group in achieving selective FP receptor agonism.
Design Principles for Novel Prostanoid FP Receptor Agonists
The extensive SAR studies on latanoprost acid and its analogues have established several key design principles for the development of new, potent, and selective prostanoid FP receptor agonists. These principles aim to optimize the therapeutic index by maximizing efficacy at the FP receptor while minimizing off-target effects.
Inclusion of a Bulky, Lipophilic ω-Chain: The substitution of the terminal pentyl group of PGF2α with a phenyl-containing moiety is a cornerstone of modern FP agonist design. This feature, exemplified by the 17-phenyl group of latanoprost acid, significantly enhances potency and selectivity for the FP receptor. The aromatic ring likely engages in favorable π-π stacking or hydrophobic interactions within the receptor's binding pocket, as suggested by structural studies. researchgate.net
Saturation of the C13-C14 Double Bond: The hydrogenation of the C13-C14 double bond, a key feature of latanoprost acid, offers a dual advantage. It improves the selectivity profile by reducing activity at other prostanoid receptors, such as EP1 and TP, and it increases the chemical stability of the molecule. arvojournals.org This modification is a valuable strategy for creating more targeted and stable drug candidates.
Strict Adherence to Stereochemical Requirements: The development of novel FP agonists must rigorously control the stereochemistry of the molecule. The absolute configuration of the hydroxyl groups on the cyclopentane ring (C9 and C11) and, most critically, the (R)-configuration of the hydroxyl group at C15 are non-negotiable for high-potency agonism. The natural cis-configuration of the C5-C6 double bond in the α-chain should also be maintained.
Esterification for Prodrug Strategy: To overcome the poor corneal penetration of the polar carboxylic acid, a prodrug approach involving esterification of the C1-carboxyl group is highly effective. The use of an isopropyl ester, as in latanoprost, creates a more lipophilic molecule that can readily cross the cornea before being hydrolyzed to the active acid form by local esterases.
Rational Design Based on Receptor Structure: With the advent of high-resolution structures of the FP receptor, future design efforts can be more targeted. nih.gov Understanding the specific amino acid residues that form the binding pocket allows for the computational design of novel ligands with optimized interactions. For example, knowing that a phenylalanine at position 6.51 is crucial for accommodating the phenyl ring of latanoprost acid can guide the design of new ω-chain modifications that further enhance this interaction and improve selectivity. researchgate.net
By adhering to these principles, researchers can continue to develop novel prostanoid FP receptor agonists with improved potency, selectivity, and pharmacokinetic properties for the treatment of glaucoma and other conditions where FP receptor modulation is beneficial.
Metabolism and Pharmacokinetics of Latanoprostacid
Prodrug Activation Pathways: Ester Hydrolysis to Latanoprostacid
Latanoprost (B1674536) itself is an isopropyl ester prodrug of latanoprost acid medcentral.comwikipedia.orggoogle.com. This prodrug form is designed to enhance lipophilicity, facilitating its absorption through the cornea wikipedia.orgdrugbank.comhres.cafda.gov. Upon topical ocular administration, latanoprost undergoes rapid hydrolysis, primarily mediated by esterases present in the cornea and plasma medcentral.comwikipedia.orgdrugbank.comfda.govresearchgate.netnih.govnih.govtandfonline.com. This enzymatic cleavage of the ester bond converts the inactive prodrug into the pharmacologically active form, this compound medcentral.comwikipedia.orggoogle.com. Studies indicate that all latanoprost entering the aqueous humor is hydrolyzed during its passage through the cornea, yielding this compound google.comhres.ca.
Biotransformation of this compound and Metabolite Identification
Once this compound is formed and reaches the systemic circulation, it undergoes further biotransformation, primarily in the liver medcentral.comdrugbank.comfda.govresearchgate.netnih.govnih.govnih.gov.
Beta-Oxidation Pathways (e.g., 1,2-dinor and 1,2,3,4-tetranor this compound)
The principal metabolic pathway for this compound involves fatty acid beta-oxidation in the liver medcentral.comwikipedia.orgdrugbank.comfda.govresearchgate.netnih.govnih.gov. This process leads to the formation of two major inactive metabolites: 1,2-dinor latanoprost acid and 1,2,3,4-tetranor latanoprost acid medcentral.comwikipedia.orgdrugbank.comfda.govresearchgate.netnih.govnih.govnih.govmedicines.org.uk. These metabolites are significantly less biologically active, if at all, compared to this compound drugbank.commedicines.org.uk.
Other Metabolic Conversion Processes
While beta-oxidation is the predominant metabolic route for this compound, the available literature primarily focuses on this pathway for its systemic biotransformation medcentral.comwikipedia.orgdrugbank.comfda.govresearchgate.netnih.govnih.gov. Minimal further metabolism of this compound occurs within the ocular tissues themselves; the majority of its biotransformation takes place systemically researchgate.netmedicines.org.uksante.fr.
Ocular and Systemic Disposition Kinetics
The disposition of this compound involves its distribution and elimination within both the ocular compartment and the systemic circulation.
Ocular Disposition: Following topical ocular administration, latanoprost is rapidly absorbed through the cornea wikipedia.orggoogle.comdrugbank.comhres.cafda.gov. Peak concentrations of this compound in the aqueous humor are typically reached within 1 to 2 hours after administration wikipedia.orggoogle.comdrugbank.comfda.govresearchgate.netnih.govtandfonline.comnih.gov. These concentrations have been measured to be in the range of 15-30 ng/mL drugbank.comresearchgate.netnih.gov. The elimination half-life of this compound from the aqueous humor is estimated to be approximately 2 to 3 hours drugbank.comfda.govresearchgate.netnih.gov. This compound can be detected in the aqueous humor for the initial 4 hours post-administration drugbank.comfda.govnih.gov. Distribution studies in monkeys indicate that latanoprost primarily distributes to the anterior segment, conjunctiva, and eyelids, with only minute quantities reaching the posterior segment of the eye hres.cafda.govmedicines.org.uksante.frhres.ca.
Systemic Disposition: A small fraction of the topically applied latanoprost is absorbed into the systemic circulation drugbank.comnih.gov. In the systemic circulation, peak plasma concentrations of this compound are observed approximately 5 minutes after topical application, reaching levels around 53 pg/mL drugbank.comresearchgate.netnih.gov. The elimination half-life of this compound from plasma is rapid, estimated at about 17 minutes medcentral.comwikipedia.orgdrugbank.comhres.cafda.govresearchgate.netnih.govnih.govmedicines.org.ukhres.ca. The systemic clearance is approximately 7 mL/min/kg medcentral.comdrugbank.comfda.govnih.govnih.gov, and the volume of distribution is reported as 0.16 ± 0.02 L/kg drugbank.comfda.govnih.govnih.gov. This compound is approximately 90% bound to plasma proteins drugbank.comnih.gov. It is measurable in plasma for only about 1 hour following ophthalmic administration drugbank.comfda.govnih.gov.
Elimination Pathways of this compound and its Metabolites
The elimination of this compound and its metabolites occurs primarily through renal excretion medcentral.comwikipedia.orgdrugbank.comfda.govresearchgate.netnih.gov. Following hepatic beta-oxidation, the resulting metabolites, 1,2-dinor and 1,2,3,4-tetranor latanoprost acid, are predominantly excreted by the kidneys medcentral.comdrugbank.comfda.govresearchgate.netnih.gov. Approximately 88% of a topically administered dose is recovered in the urine medcentral.comwikipedia.orgdrugbank.comfda.govresearchgate.netnih.govnih.govnih.govdrugs.com. A smaller portion, around 15%, is reported to be excreted in the feces drugbank.comresearchgate.netnih.gov. Crucially, unchanged latanoprost or this compound are generally not detected in urine or feces, indicating complete metabolism and excretion of their breakdown products medcentral.comdrugs.com.
Preclinical Research Models for Latanoprostacid Inquiry
In Vivo Animal Models
Comparative Pharmacological Investigations in Animal Systems
Preclinical comparative pharmacological investigations in various animal systems are essential for elucidating the efficacy and mechanisms of action of ophthalmic drugs, including those targeting intraocular pressure (IOP). Latanoprost (B1674536), a widely utilized prostaglandin (B15479496) analogue, functions as a prodrug ester that is hydrolyzed by corneal esterases to its active metabolite, latanoprost acid (latanoprostacid). Consequently, studies examining the pharmacological effects and ocular tissue concentrations of latanoprost acid provide direct insights into the compound's therapeutic potential. Comparative studies are particularly valuable for understanding how this compound's activity compares to other prostaglandin analogues or different formulations of latanoprost itself.
Comparison of Latanoprostene Bunod (LBN) with Latanoprost
Latanoprostene bunod (LBN), a nitric oxide-donating prostaglandin F2α analogue, has been extensively compared with latanoprost in preclinical animal models. Studies conducted in beagles with glaucoma demonstrated that LBN produced a 34% maximal decrease in IOP, whereas equimolar latanoprost was associated with an 18% maximal IOP reduction dovepress.comdovepress.com. Investigations in rabbits with transient ocular hypertension indicated that LBN (0.036%) resulted in a 30% mean decrease in IOP, while latanoprost (0.030%) achieved a maximal IOP reduction of 18% dovepress.com. Further research in cynomolgus monkeys with laser-induced ocular hypertension revealed that LBN (0.030%) achieved more profound IOP reduction than high-dose latanoprost, and latanoprost alone showed no significant IOP-lowering effect at a tested dose researchgate.net. In FP-receptor knockout mice, LBN demonstrated significant IOP reduction, whereas latanoprost did not, highlighting the role of LBN's nitric oxide moiety in IOP lowering independent of FP receptor signaling dovepress.comdovepress.com.
Pharmacokinetic studies in rabbits indicated similar times to maximum concentration (Tmax) for latanoprost acid in the cornea (0.5 hours), aqueous humor (1 hour), and iris/ciliary body (1 hour) for both LBN and latanoprost dovepress.com. In monkeys, Tmax was also similar in the cornea (0.5 hours) and aqueous humor (0.5 hours), though slightly longer for LBN in the iris/ciliary body (1 hour versus 0.5 hours for latanoprost) dovepress.com.
Table 1: Comparative IOP Reduction of Latanoprostene Bunod (LBN) vs. Latanoprost in Animal Models
| Animal Model | Treatment Group | Maximal IOP Reduction (% or mmHg) | Time to Max Effect |
| Beagle (glaucoma) | LBN | 34% | 2 hours |
| Beagle (glaucoma) | Latanoprost (equimolar) | 18% | 6 hours |
| Rabbit (saline-induced OHTN) | LBN (0.036%) | 30% mean (-13.5±2.0 mmHg) | 0.5–1.5 hours |
| Cynomolgus Monkey (OHTN) | LBN (0.030%) | More profound than high-dose latanoprost | N/A |
| Cynomolgus Monkey (OHTN) | Latanoprost (0.030%) | 18% maximal | N/A |
| Cynomolgus Monkey (laser OHT) | LBN (0.036%) | 44% (13.2 mm Hg) | 2 hours |
| Cynomolgus Monkey (laser OHT) | Latanoprost (0.030%) | 27% (7.1 mm Hg) | 6 hours |
| FP-receptor knockout mouse | LBN | Significant reduction | N/A |
| FP-receptor knockout mouse | Latanoprost | No significant reduction | N/A |
Table 2: Ocular Pharmacokinetics of Latanoprost Acid: LBN vs. Latanoprost in Animal Models
| Animal Model | Ocular Tissue | Treatment Group | Tmax (hours) | Half-life (hours) |
| Rabbit | Cornea | LBN | 0.5 | N/A |
| Rabbit | Cornea | Latanoprost | 0.5 | N/A |
| Rabbit | Aqueous Humor (AH) | LBN | 1 | 2.1 |
| Rabbit | Aqueous Humor (AH) | Latanoprost | 1 | 3.0 |
| Rabbit | Iris/Ciliary Body (ICB) | LBN | 1 | 4.6 |
| Rabbit | Iris/Ciliary Body (ICB) | Latanoprost | 1 | 2.6 |
| Monkey | Cornea | LBN | 0.5 | N/A |
| Monkey | Cornea | Latanoprost | 0.5 | N/A |
| Monkey | Aqueous Humor (AH) | LBN | 0.5 | N/A |
| Monkey | Aqueous Humor (AH) | Latanoprost | 0.5 | N/A |
| Monkey | Iris/Ciliary Body (ICB) | LBN | 1 | N/A |
| Monkey | Iris/Ciliary Body (ICB) | Latanoprost | 0.5 | N/A |
Comparison of Latanoprost Formulations (Preservative-Free vs. Preserved)
Comparative studies have also investigated the pharmacological differences between latanoprost formulations containing benzalkonium chloride (BAK) as a preservative and those that are preservative-free (PF). In healthy beagles, once-daily administration of latanoprost 0.005% BAK-free or latanoprost 0.005% with BAK led to comparable maximal IOP reductions of 42% and 43%, respectively, with no significant difference observed between the groups tandfonline.comresearchgate.net. Studies in New Zealand white rabbits also indicated comparable plasma and ocular pharmacokinetic parameters for latanoprost acid between BAK-free and BAK-preserved latanoprost formulations, with the area under the concentration-time curve (AUC) in aqueous humor being 133.1 hr·ng/mL for BAK-free and 119.6 hr·ng/mL for latanoprost with BAK tandfonline.comresearchgate.net. However, other studies in pigmented rabbits found that preservative-free latanoprost resulted in significantly lower concentrations of latanoprost acid in the aqueous humor and iris/ciliary body compared to preserved latanoprost formulations, particularly between 0.5 and 3 hours post-administration nih.gov. Conversely, a preservative-free, surfactant-free formulation of latanoprost was found to have similar concentrations of latanoprost acid in aqueous humor and iris/ciliary body to preserved latanoprost, except for a difference at 1 hour in the iris/ciliary body nih.gov.
Table 3: Comparative IOP Reduction of Latanoprost Formulations (BAK vs. BAK-free) in Animal Models
| Animal Model | Treatment Group | Maximal IOP Reduction (% or mmHg) |
| Beagle (healthy) | Latanoprost 0.005% BAK-free | 42% |
| Beagle (healthy) | Latanoprost 0.005% with BAK | 43% |
| Rabbit (normotensive) | Latanoprost 0.005% BAK-free vs. with BAK | No significant difference |
Table 4: Ocular Pharmacokinetics of Latanoprost Acid: Latanoprost (BAK-free) vs. Latanoprost (with BAK) in Animal Models
| Animal Model | Ocular Tissue | Treatment Group | AUC (hr·ng/mL) |
| New Zealand White Rabbit | Aqueous Humor (AH) | Latanoprost 0.005% BAK-free | 133.1 |
| New Zealand White Rabbit | Aqueous Humor (AH) | Latanoprost 0.005% with BAK | 119.6 |
| Pigmented Rabbit | Aqueous Humor (AH) | PF Latanoprost | Significantly lower than preserved |
| Pigmented Rabbit | Aqueous Humor (AH) | Preserved Latanoprost | Higher than PF |
| Pigmented Rabbit | Iris/Ciliary Body (ICB) | PF Latanoprost | Significantly lower than preserved |
| Pigmented Rabbit | Iris/Ciliary Body (ICB) | Preserved Latanoprost | Higher than PF |
| Pigmented Rabbit | AH & ICB | PF SF Latanoprost | Similar to preserved |
Comparison with Other Pharmacological Agents
To contextualize this compound's pharmacological profile, comparative studies against other established IOP-lowering agents have been conducted in animal models. In male and female New Zealand White rabbits, latanoprost demonstrated the highest peak reduction in IOP and the longest duration of action compared to timolol (B1209231) and pilocarpine (B147212) across normotensive, steroid-induced ocular hypertension, and water loading models researchgate.net. Specifically, in the water loading model, latanoprost provided 40.27% protection against IOP rise, followed by timolol (31.39%) and pilocarpine (28.91%) researchgate.net. In steroid-pretreated rabbit eyes, the peak IOP-lowering effects were 35.06% for latanoprost, 34.21% for timolol, and 25.65% for pilocarpine, indicating latanoprost's superior efficacy in this model researchgate.net.
Table 5: Comparative IOP Reduction: Latanoprost vs. Other Agents in Animal Models
| Animal Model | Treatment Group | IOP Reduction Metric | Value (%) |
| Rabbit (Water loading) | Latanoprost | Protection against IOP rise | 40.27 |
| Rabbit (Water loading) | Timolol | Protection against IOP rise | 31.39 |
| Rabbit (Water loading) | Pilocarpine | Protection against IOP rise | 28.91 |
| Rabbit (Steroid-induced OHTN) | Latanoprost | Peak IOP-lowering effect | 35.06 |
| Rabbit (Steroid-induced OHTN) | Timolol | Peak IOP-lowering effect | 34.21 |
| Rabbit (Steroid-induced OHTN) | Pilocarpine | Peak IOP-lowering effect | 25.65 |
Advanced Analytical Methodologies in Latanoprostacid Research
Chromatographic Techniques for Latanoprostacid and Metabolite Quantification
Chromatographic techniques are fundamental for separating this compound from other components in a sample, enabling precise quantification. High-performance liquid chromatography (HPLC) and its hyphenated forms, such as liquid chromatography-mass spectrometry (LC-MS), are predominantly used.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is widely employed for the analysis of this compound due to its ability to resolve closely related compounds, including isomers and degradation products. Various reversed-phase HPLC (RP-HPLC) methods have been developed, typically utilizing C18 or C18+ stationary phases.
Commonly, mobile phases consist of mixtures of acetonitrile (B52724) or methanol (B129727) with aqueous buffers, often containing additives like acetic acid or trifluoroacetic acid to optimize peak shape and separation. Detection is frequently performed using UV spectrophotometry, with wavelengths such as 205 nm, 210 nm, or 219 nm being common choices, as this compound possesses chromophores that absorb in the UV region mdpi.comakjournals.comresearchgate.netresearchgate.netresearchgate.netchromatographyonline.com.
Table 1: Representative HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 mdpi.com | Method 2 akjournals.com | Method 3 researchgate.net | Method 4 researchgate.net |
| Column | C18 + Cyano columns | C18 + 2.7 µm reversed-phase column | Agilent Eclipse XDB-C-18 (150 x 4.6 mm, 3.5 µm) | C18 column |
| Mobile Phase | Acetonitrile, Water, 85% Orthophosphoric Acid (gradient) | Aqueous acetic acid (pH 3.1) + Acetonitrile with 0.1% acetic acid (gradient) | Acetonitrile:Water (70:30, v/v) + 0.1% Trifluoroacetic acid (pH 3.0) (isocratic) | Acetonitrile:0.1% v/v Formic Acid (60:40, v/v) (gradient) |
| Flow Rate | 1 mL/min | Not specified | 1 mL/min | 1 mL/min |
| Detection | UV 210 nm | UV 210 nm | UV 205 nm | UV 200 nm (vs. Fluorescence) |
| Temperature | 35 °C | Not specified | Not specified | 40 °C |
| Analysis Time | Not specified | Not specified | 3.0 min (including internal standard) | Not specified |
Research has also focused on developing methods capable of separating Latanoprost (B1674536) isomers and degradation products, such as (15S)-latanoprost, latanoprost enantiomer, 5,6-trans latanoprost, latanoprost acid, and 15-ketolatanoprost mdpi.com. Normal-phase HPLC has also been explored for resolving specific isomers akjournals.com.
Hyphenated Techniques (e.g., LC-MS) for Comprehensive Analysis
Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity, making it invaluable for quantifying this compound and identifying its metabolites in complex biological matrices like plasma, aqueous humor, and ocular tissues thieme-connect.comresearchgate.netresearchgate.nettandfonline.comarvojournals.orgresearchgate.netnih.govnih.gov. These techniques allow for the definitive identification of compounds based on their mass-to-charge ratio and fragmentation patterns.
LC-MS/MS methods often employ electrospray ionization (ESI) in positive or negative ion modes. Quantification typically utilizes selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, employing stable isotope-labeled internal standards (e.g., Latanoprost (free acid)-d4) for improved accuracy and precision researchgate.netresearchgate.netcaymanchem.com. These methods have demonstrated high sensitivity, with limits of detection (LOD) and quantification (LOQ) in the picogram or nanogram per milliliter range, facilitating the analysis of this compound at very low concentrations researchgate.nettandfonline.com.
Spectroscopic Characterization and Stability Assessment
Spectroscopic techniques are crucial for confirming the structure of this compound and its derivatives, as well as for assessing its stability under various conditions.
UV-Vis Spectrophotometry for Concentration Determination
UV-Vis spectrophotometry is a widely used technique for determining the concentration of this compound in solutions, primarily by measuring absorbance at specific wavelengths. This principle is often integrated into HPLC systems as a detection method akjournals.comresearchgate.netresearchgate.netresearchgate.net. The Beer-Lambert Law, which states that absorbance is directly proportional to concentration and path length, forms the basis for quantitative analysis unchainedlabs.compro-analytics.netupi.edudenovix.com. By establishing a calibration curve with known concentrations, the concentration of an unknown sample can be accurately determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is indispensable for elucidating the detailed structure of this compound and its related compounds. NMR provides information about the chemical environment of atoms, allowing for the confirmation of molecular structure, identification of functional groups, and assessment of stereochemistry ias.ac.inthaiscience.infoarvojournals.org.
Changes in chemical shifts observed in NMR spectra can indicate molecular interactions, such as the incorporation of this compound into delivery systems or its modification. For instance, shifts in phenyl and isopropyl ester group protons have been reported, suggesting a protective effect of drug delivery systems on Latanoprost arvojournals.org. NMR is also used to confirm the structure of synthesized intermediates and the final product during drug development ias.ac.in.
Method Validation and Quality Control in Academic Research
Ensuring the reliability and accuracy of analytical methods is paramount in academic research. Method validation, typically performed according to International Council for Harmonisation (ICH) guidelines (e.g., ICH Q2), assesses critical performance characteristics mdpi.comresearchgate.netarvojournals.orgresearchgate.net. These include:
Specificity: The ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, degradation products, matrix components) researchgate.net.
Linearity: The capability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.gov. Correlation coefficients (R²) are typically required to be ≥ 0.999 mdpi.comresearchgate.netresearchgate.netresearchgate.netnih.gov.
Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net. Recoveries for Latanoprost are reported in the range of 98.0–102.0% mdpi.comresearchgate.net.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision, often expressed as relative standard deviation (RSD), which should typically be ≤ 2.0% or < 15% mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amounts of analyte that can be reliably detected and quantified, respectively mdpi.comresearchgate.netresearchgate.net. For Latanoprost, LODs have been reported as low as 0.025 µg/mL and LOQs at 0.35 µg/mL mdpi.comresearchgate.net.
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage mdpi.comresearchgate.net.
Quality control (QC) in academic research involves systematic checks to ensure the internal consistency and reliability of data throughout the research process researchgate.netjliedu.chintegrait.conih.govenago.com. This includes establishing data management plans, implementing audit trails, and conducting regular reviews of data to verify accuracy and validity jliedu.chnih.gov. Adherence to Good Laboratory Practice (GLP) principles and Good Clinical Practice (GCP) guidelines further underpins the integrity of research findings integrait.coenago.com.
Computational and Theoretical Approaches in Latanoprostacid Studies
Molecular Dynamics Simulations of Latanoprostacid-Target Interactions
Molecular Dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecular systems over time. In the context of this compound, MD simulations are employed to investigate its interactions with its primary target, the prostaglandin (B15479496) FP receptor. These simulations allow researchers to observe the atomic-level movements and conformational changes of both the ligand and the receptor, providing detailed insights into the binding process, stability of the complex, and the mechanisms of receptor activation.
MD simulations can elucidate the specific binding modes of this compound within the FP receptor's active site, identifying key residues involved in hydrogen bonding, hydrophobic interactions, and electrostatic forces that stabilize the complex mdpi.com. By simulating the system in an explicit solvent environment, these methods can capture the dynamic nature of protein-ligand interactions, revealing transient states and conformational ensembles that might be missed by static structural methods. Cryo-electron microscopy (cryo-EM) structures, such as those depicting the FP receptor in complex with Latanoprost (B1674536) acid and G proteins, provide an excellent starting point for MD simulations, enabling the exploration of the dynamic pathways leading to receptor activation and downstream signaling pdbj.org. Methodologies commonly employed in such simulations include the use of force fields like AMBER or CHARMM, simulation packages such as GROMACS or NAMD, and the maintenance of physiological conditions through NPT (isothermal-isobaric) ensembles nih.govplos.org.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a correlation between the chemical structure of a molecule and its biological activity. For this compound, QSAR studies aim to identify structural features that contribute to its potency and selectivity for the FP receptor, as well as to predict the activity of novel analogs. These models are built using a set of known compounds and their experimentally determined activities, correlating them with various molecular descriptors (e.g., physicochemical properties, topological indices, quantum chemical parameters) tiu.edu.iqbiorxiv.org.
QSAR models can predict parameters such as binding affinity (Ki) and functional potency (EC50). For instance, studies comparing various prostaglandin analogs have provided valuable data for QSAR development. Latanoprost acid exhibits a relatively high affinity for the FP receptor (Ki = 98 nM) and significant functional activity (EC50 = 32-124 nM), while also showing activity at the EP1 receptor (EC50 = 119 nM) nih.gov. Such data allows for the development of models that can predict how modifications to this compound's structure might influence its interaction profile. Advanced QSAR approaches, including 3D QSAR, incorporate the spatial arrangement of atoms and pharmacophoric features to enhance predictive accuracy biorxiv.org.
Chemical Biology Strategies in Latanoprostacid Research
Synthetic Methodologies for Latanoprostacid and Analogues
The synthesis of this compound and its analogues is a cornerstone of its chemical biology, enabling the production of the active molecule for study and the creation of novel derivatives to probe structure-activity relationships (SAR). Latanoprost (B1674536), the isopropyl ester prodrug of this compound, is converted to the biologically active this compound by esterases in the cornea. nih.gov Various synthetic strategies have been developed to construct the complex stereochemistry of the prostaglandin (B15479496) F2α (PGF2α) scaffold.
One of the most influential and classical approaches is the Corey synthesis, which utilizes a key bicyclic intermediate known as the Corey lactone. nih.gov This method provides stereochemical control over the multiple chiral centers of the cyclopentane (B165970) ring, which is crucial for biological activity. The Corey lactone is elaborated through a series of reactions to attach the alpha (α) and omega (ω) side chains. A critical step in many syntheses based on this framework involves the reduction of a lactone functional group to a lactol (a hemiacetal), often achieved using reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures. biosyn.comthermofisher.com
More recent innovations have focused on increasing efficiency and reducing the number of steps. Organocatalysis has emerged as a powerful tool, with one notable synthesis employing an organocatalytic aldol (B89426) reaction of succinaldehyde (B1195056) to form a key bicyclic enal intermediate. nih.gov This intermediate can then be efficiently converted to Latanoprost and related analogues in significantly fewer steps than the traditional Corey approach. nih.gov Another strategy involves the Meyer–Schuster rearrangement to construct the prostaglandin framework. nih.gov Furthermore, enzymatic methods are employed, particularly for the final step of converting the prodrug Latanoprost to this compound, mimicking the in vivo hydrolysis. nih.gov The development of these diverse synthetic routes has been essential for supplying material for biological studies and for generating a wide array of analogues to investigate the molecular requirements for potent and selective FP receptor agonism. researchgate.net
| Synthetic Strategy | Key Intermediate/Reaction | Key Reagents | Primary Advantage |
|---|---|---|---|
| Corey Lactone Approach | Corey Lactone Diol | Diisobutylaluminum hydride (DIBAL-H) | High stereocontrol |
| Organocatalytic Synthesis | Bicyclic enal | L-proline, Dibenzylammonium trifluoroacetate (B77799) (DBA) | Reduced step count, high enantiomeric excess |
| Meyer–Schuster Rearrangement | Meyer–Schuster Rearrangement | Not specified in detail | Novel synthetic pathway to prostaglandin core |
| Enzymatic Hydrolysis | Ester hydrolysis | Lipase Novozym 435 | Biomimetic, high yield for specific transformations |
Design and Application of Chemical Probes for Receptor and Pathway Mapping
Chemical probes are indispensable tools for visualizing and quantifying the interaction of this compound with its target, the prostaglandin F (FP) receptor, and for mapping the downstream signaling pathways. wikipedia.org this compound itself acts as a selective agonist probe, allowing researchers to stimulate the FP receptor and observe subsequent cellular events. nih.gov However, more sophisticated probes incorporating reporter tags are often designed for specific applications.
One established method for quantifying the presence of this compound in biological samples is the radioimmunoassay (RIA). This technique relies on a radiolabeled version of this compound (or a closely related analogue) and a specific antibody. The development of an RIA for this compound involved raising antibodies against the molecule and using a tritiated tracer to compete for antibody binding, enabling the detection of the compound at picogram levels in plasma and aqueous humour. nih.gov
Fluorescent probes and biosensors represent another powerful strategy for pathway mapping. While fluorescently labeled this compound analogues are not widely reported, researchers have developed innovative methods to visualize the downstream consequences of prostaglandin receptor activation. For instance, fluorescent biosensors for protein kinase A (PKA), a downstream effector in some prostanoid signaling pathways, have been used in reporter cells. nih.govresearchgate.net By stimulating cells with a prostaglandin, researchers can visualize PKA activation in real-time via Förster resonance energy transfer (FRET), effectively mapping the spatial and temporal dynamics of the signaling cascade initiated by the receptor. nih.govresearchgate.net This approach allows for the quantitative analysis of intercellular communication mediated by secreted prostaglandins (B1171923). researchgate.net
Affinity-based probes, such as those modified with biotin (B1667282), are designed to isolate and identify binding partners. A biotinylated this compound analogue could be used in affinity purification experiments to pull down the FP receptor and any associated proteins from cell lysates, helping to characterize the receptor complex. This strategy has been successfully applied to other drug molecules to identify their protein targets. frontiersin.org
| Probe Type | Reporter Group | Principle of Application | Research Question Addressed |
|---|---|---|---|
| Radiolabeled Analogue | Radioisotope (e.g., ³H) | Competitive binding in radioimmunoassay (RIA) | What is the concentration of this compound in biological fluids? nih.gov |
| Fluorescent Biosensor System | FRET pair (e.g., CFP/YFP) | Measures downstream signaling events (e.g., PKA activation) in reporter cells | How does FP receptor activation propagate spatially and temporally in a cell population? nih.gov |
| Affinity Probe | Biotin | Isolation of binding partners via avidin/streptavidin affinity chromatography | What proteins physically associate with the FP receptor upon ligand binding? frontiersin.org |
Interdisciplinary Approaches Integrating Synthetic Chemistry and Biological Systems
The investigation of this compound is a prime example of successful interdisciplinary research, where synthetic chemistry and biology are inextricably linked. This integrated approach is essential for understanding how a chemically synthesized molecule can produce a specific physiological effect within a complex biological system.
The process typically begins with synthetic chemists who design and create this compound analogues with specific structural modifications. researchgate.net These modifications might include altering the length or composition of the side chains, changing the stereochemistry of hydroxyl groups, or introducing new functional groups. These novel compounds are then passed to cell biologists and pharmacologists for evaluation.
In biological systems, these analogues are tested for their ability to bind to and activate the FP receptor. This allows for the mapping of the structure-activity relationship (SAR), revealing which parts of the molecule are critical for receptor interaction. For example, studies have shown that this compound and other PGF2α analogues stimulate the release of other endogenous prostaglandins, like PGE2, and increase the expression of matrix metalloproteinases (MMPs). nih.govresearchgate.net By treating cells or tissues with various synthetic analogues, researchers can determine how molecular structure influences these downstream effects. Furthermore, these compounds are used to probe complex signaling networks. Latanoprost has been shown to activate inflammatory signaling pathways involving P38 and NF-κB, leading to the production of proinflammatory cytokines. arvojournals.org Using synthetic analogues in these biological assays helps to dissect the specific molecular triggers for these complex cellular responses.
This iterative cycle of design, synthesis, and biological testing is a powerful engine for discovery. It not only refines our understanding of this compound's mechanism of action but also provides the foundational knowledge for the development of new therapeutic agents with improved properties.
| Chemical Input (Synthetic Chemistry) | Biological System/Assay (Biology) | Integrated Research Goal |
|---|---|---|
| Synthesis of a series of side-chain modified analogues | Receptor binding assays; ciliary muscle cell cultures | Determine the structure-activity relationship (SAR) for FP receptor agonism. researchgate.net |
| Creation of this compound | Treatment of trabecular meshwork cells; qPCR and immunofluorescence | Investigate effects on extracellular matrix proteins (e.g., fibronectin) and MMPs. researchgate.net |
| Application of this compound to conjunctival tissue models | Western blot analysis of signaling proteins | Map the role of this compound in activating P38 and NF-κB signaling pathways. arvojournals.org |
| Synthesis of PGF2α and its analogues | Radioimmunoassay of prostaglandins in iris and ciliary muscle isolates | Determine if exogenous prostaglandins can induce the release of endogenous prostaglandins. nih.gov |
Exploitation of Bioorthogonal Chemistry in this compound Investigations
Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov While specific applications of bioorthogonal chemistry directly to this compound are not yet extensively documented, this emerging field offers exciting potential for future investigations. The core strategy involves introducing a "bioorthogonal handle"—a small, inert functional group like an azide (B81097) or an alkyne—into the this compound molecule through chemical synthesis. cam.ac.uk
This modified this compound probe could then be administered to cells or organisms. Because the bioorthogonal handle does not react with endogenous molecules, the probe would behave nearly identically to the native compound, binding to the FP receptor and initiating signaling. At a desired time point, a complementary reporter molecule, also bearing a bioorthogonal handle (e.g., an alkyne to react with an azide, or vice versa), can be introduced. A "click chemistry" reaction, such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), would then occur, covalently linking the reporter to the this compound probe. nih.govnih.gov
This strategy could be exploited in several ways:
Visualization and Tracking: If the reporter molecule is a fluorophore, this would allow for the high-resolution imaging of this compound's localization in cells and tissues, revealing where it accumulates and precisely which cells it binds to.
Target Identification: Using a reporter molecule that contains a biotin tag would enable the capture and subsequent identification of binding partners via affinity purification and mass spectrometry. This could confirm the FP receptor as the primary target and potentially identify novel off-target interactions.
Metabolic Fate: By incorporating a bioorthogonal group that is revealed through metabolic processing, researchers could track the transformation and degradation of this compound within the cell.
The synthesis of alkyne-tagged analogues of other lipid signaling molecules has already been shown to be a viable strategy for visualizing their cellular targets using click chemistry. nih.gov Applying this powerful approach to this compound research holds the promise of uncovering new layers of its biological activity with unprecedented molecular specificity.
| Potential Strategy | Required this compound Modification | Bioorthogonal Reaction | Potential Biological Insight |
|---|---|---|---|
| Live-Cell Imaging | Incorporate a terminal alkyne or strained cyclooctyne | SPAAC with an azide-linked fluorophore | High-resolution visualization of FP receptor distribution and probe trafficking. nih.gov |
| Proteomic Profiling | Incorporate an azide group | SPAAC with a biotin-alkyne reporter | Identification of direct binding partners and characterization of the receptor complex. nih.gov |
| Activity-Based Protein Profiling | Incorporate an alkyne handle | CuAAC with an azide-fluorophore/biotin tag in cell lysates | Covalently label and identify enzymes or other proteins that interact with this compound. thermofisher.com |
Future Research Directions and Emerging Concepts in Latanoprostacid Biology
Unraveling Residual Molecular Mechanisms of Latanoprostacid Action
Further research is focused on elucidating the downstream consequences of these secondary receptor interactions and identifying other potential, non-receptor-mediated effects. These investigations aim to provide a more complete picture of latanoprost (B1674536) acid's molecular footprint within ocular tissues and beyond.
Discovery of Novel Molecular Targets and Pathways Modulated by this compound
Beyond its direct interaction with prostanoid receptors, latanoprost acid has been shown to modulate a variety of molecular targets and signaling pathways. A significant area of research is its influence on the extracellular matrix (ECM) of the ciliary muscle and trabecular meshwork. nih.gov Latanoprost acid treatment has been demonstrated to alter the expression of several genes involved in ECM remodeling, cellular adhesion, and cytoskeletal dynamics. arvojournals.org
Key molecular targets and pathways influenced by latanoprost acid include:
Matrix Metalloproteinases (MMPs) : Latanoprost acid has been shown to increase the expression of MMP-9, a key enzyme involved in the degradation of the extracellular matrix. nih.gov This action is believed to contribute to the increased uveoscleral outflow of aqueous humor.
Proto-oncogene c-fos : The induction of MMPs by prostaglandin (B15479496) analogs is thought to be mediated by the activation of the proto-oncogene c-fos. nih.gov
Tissue Inhibitors of Metalloproteinases (TIMPs) : Latanoprost acid has been observed to decrease the expression of TIMP-4, which would further promote the activity of MMPs. nih.gov
Fibronectin : Studies have shown that latanoprost acid can up-regulate the expression of fibronectin in trabecular meshwork cells. nih.govresearchgate.net
Klotho : Latanoprost acid has demonstrated a neuroprotective effect in retinal ganglion cells by facilitating the expression and shedding of the anti-aging protein klotho, which in turn suppresses calpain activation. nih.gov
PI3K-Akt Pathway : There is evidence to suggest that latanoprost may activate the phosphatidylinositol 3-kinase (PI3K)-Akt pathway, which is implicated in cell survival and proliferation. nih.gov
| Target/Pathway | Effect of Latanoprost Acid | Potential Biological Consequence |
|---|---|---|
| Matrix Metalloproteinase-9 (MMP-9) | Increased expression | Extracellular matrix degradation and increased aqueous humor outflow |
| c-fos | Increased expression | Mediation of MMP induction |
| Tissue Inhibitor of Metalloproteinase-4 (TIMP-4) | Decreased expression | Enhanced MMP activity |
| Fibronectin | Upregulated expression in trabecular meshwork cells | Alteration of extracellular matrix dynamics |
| Klotho | Increased expression and shedding | Neuroprotection of retinal ganglion cells |
| PI3K-Akt Pathway | Activation | Cell survival and proliferation |
Development of Advanced In Vitro and In Vivo Research Models
The study of latanoprost acid has been greatly advanced by the development of sophisticated in vitro and in vivo research models. These models are crucial for investigating the drug's mechanisms of action, permeability, and potential for new delivery systems.
In Vitro Models : A primary in vitro model utilizes cultured human trabecular meshwork cells to study the effects of latanoprost acid on gene expression. arvojournals.org These studies have been instrumental in identifying the molecular pathways modulated by the drug. Other in vitro models have been developed to assess the interaction of latanoprost formulations with the tear film lipid layer. acs.orgnih.gov
In Vivo Models : Animal models, particularly rabbits, have been extensively used to study the ocular pharmacokinetics and intraocular pressure-lowering effects of latanoprost acid. nih.gov These models have been critical in evaluating the efficacy of novel drug delivery systems, such as those incorporating hyaluronic acid and chitosan nanoparticles. nih.gov
| Model Type | Specific Model | Research Application |
|---|---|---|
| In Vitro | Primary human trabecular meshwork cell cultures | Studying differential gene expression in response to latanoprost acid |
| In Vitro | Tear film lipid layer models | Investigating the interaction of different latanoprost formulations with the tear film |
| In Vivo | Albino rabbits | Evaluating the intraocular pressure reduction efficiency of novel nanoparticle drug delivery systems |
Integration of Multi-Omics Data for Systems-Level Understanding of this compound Effects
A systems-level understanding of the biological effects of latanoprost acid can be achieved through the integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics. While comprehensive multi-omics studies specifically on latanoprost acid are still emerging, transcriptomic analyses have already provided significant insights.
Studies on primary human trabecular meshwork cells treated with latanoprost acid have revealed significant changes in gene expression. arvojournals.org Within 24 hours of treatment, approximately 2000 genes were found to be differentially expressed, with 137 of these genes maintaining differential expression at 72 hours. arvojournals.org These affected genes are involved in crucial cellular processes such as extracellular matrix organization, integrin signaling, cell adhesion, and cytoskeletal remodeling. arvojournals.org
The future integration of proteomic and metabolomic data with these transcriptomic findings will allow for a more holistic view of the cellular response to latanoprost acid. This approach will be invaluable in identifying novel biomarkers of drug response and uncovering previously unknown mechanisms of action.
Collaborative and Translational Research at the Interface of Chemistry and Biology
The development and optimization of latanoprost-based therapies are prime examples of successful collaborative and translational research that bridges chemistry and biology. A significant area of this research is the creation of advanced drug delivery systems designed to improve the ocular bioavailability and patient compliance of latanoprost.
Examples of such collaborative efforts include:
Nanoparticle-based Formulations : Researchers have developed hyaluronic acid-chitosan nanoparticle formulations of latanoprost to enhance its ocular delivery. nih.gov These biodegradable polymer-based systems aim to improve the drug's residence time on the ocular surface and its penetration into the eye. nih.gov
Liposomal Gels and Injections : Latanoprost has been incorporated into liposomal Pluronic gels for sustained ocular delivery, potentially reducing the frequency of administration. nih.gov Subconjunctival injections of liposomal latanoprost have also been investigated as a long-acting therapeutic option. nih.gov
Punctal Plug Delivery Systems : An innovative approach involves a latanoprost punctal plug delivery system (L-PPDS) that provides sustained release of the drug, offering a minimally invasive alternative to daily eye drops. arvojournals.org
Cyclodextrin Formulations : To address the poor water solubility and stability of latanoprost, formulations containing cyclodextrins have been developed to improve these pharmaceutical properties. pharmaexcipients.com
These advancements in drug delivery are the result of a synergistic interplay between chemists who design and synthesize novel formulations and biologists who evaluate their efficacy and safety in preclinical and clinical models.
Q & A
Basic Research Questions
Q. How to design experiments to compare corneal permeation of different latanoprost acid formulations?
- Methodology : Use a reconstructed human corneal epithelium model to measure cumulative transport (μg/cm²) over time . Key parameters include permeation coefficient (Papp), transepithelial electrical resistance (TEER) pre- and post-experiment, and time-dependent quantification of latanoprost acid in the acceptor compartment . Compare preservative-free (PF), preservative-free surfactant-free (PF SF), and benzalkonium chloride (BAK)-preserved formulations. Statistical analysis should employ unpaired two-sided t-tests or two-way ANOVA for group comparisons .
- Example Data :
| Formulation | Papp (×10⁻⁶ cm/s) | AUC0.5–24h (ng·h/mL) |
|---|---|---|
| Preserved (BAK 0.004%) | 8.47 ± 0.40 | 470 |
| PF SF | 8.52 ± 0.47 | 521 |
| PF | 3.14 ± 0.14 | 210 |
Q. What pharmacokinetic (PK) parameters are critical for assessing latanoprost acid bioavailability in ocular tissues?
- Key Parameters :
- Cmax : Maximal concentration in aqueous humor (AH) or iris–ciliary body (ICB) (e.g., 145 ng/mL for PF SF in AH) .
- Tmax : Time to reach Cmax (e.g., 2 h for preserved formulations vs. 3 h for PF) .
- AUC : Calculated via linear trapezoidal method to reflect total exposure .
- Methodology : Collect ocular tissue samples (AH, ICB) at timed intervals post-administration in animal models (e.g., pigmented rabbits). Use liquid chromatography–mass spectrometry (LC-MS) for quantification .
Q. How to validate in vitro corneal permeation models against in vivo data?
- Approach : Correlate Papp values from corneal epithelium models with PK parameters (Cmax, AUC) from rabbit studies . For example, preserved and PF SF formulations showed similar Papp (~8.5 ×10⁻⁶ cm/s) and AH AUC (~470–521 ng·h/mL), confirming model predictive validity .
Advanced Research Questions
Q. How to resolve contradictions between BAK’s corneal toxicity and its lack of permeation-enhancing effects in latanoprost formulations?
- Methodology : Test BAK at varying concentrations (e.g., 0.004% vs. 0.02%) in diluted/non-diluted formulations. Measure TEER drop as a toxicity marker and compare PK outcomes . Studies show BAK 0.004% does not alter TEER or Papp significantly, suggesting toxicity is concentration-dependent .
Q. How to investigate discrepancies between latanoprost acid’s receptor potency in vitro and clinical efficacy?
- Approach : Conduct cell-specific assays (e.g., human ciliary muscle vs. trabecular meshwork cells) to measure 50% effective concentration (EC50). For example, latanoprost acid’s EC50 in ciliary muscle cells is 124–198 nM, requiring higher aqueous humor concentrations (≥100 nM) for efficacy . Mitogen-activated protein kinase (MAPK) assays can further clarify signaling disparities .
Q. What methodologies are used to study OATP2A1-mediated transport of latanoprost acid?
- Techniques :
- In vitro uptake assays : Use transfected cells expressing OATP2A1 to measure latanoprost acid transport kinetics .
- Inhibition studies : Co-administer OATP2A1 inhibitors (e.g., bromosulfophthalein) to assess competitive binding .
- Relevance : OATP2A1 facilitates latanoprost acid uptake into AH, impacting bioavailability .
Q. How to evaluate dual-action mechanisms of latanoprost acid derivatives (e.g., nitric oxide donors)?
- Strategy : Use formulations like latanoprostene bunod (LBN), which metabolizes into latanoprost acid and nitric oxide (NO). Assess uveoscleral (prostaglandin-driven) and trabecular meshwork (NO-driven) outflow pathways via tonometry and tracer studies in animal models .
Contradictory Data Analysis
Q. Why do preservative-free (PF) formulations with surfactants show comparable efficacy to BAK-preserved latanoprost?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
